molecular formula C10H15N3O4S B2828457 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine CAS No. 2034317-42-3

2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine

Cat. No.: B2828457
CAS No.: 2034317-42-3
M. Wt: 273.31
InChI Key: YOYSKIOPZLEEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine is a high-purity chemical compound designed for research and development purposes. This molecule features a methoxypyrazine core, a scaffold recognized in various scientific fields , linked to a methanesulfonyl-protected pyrrolidine group, a functional moiety present in compounds studied for their biological activity . The methanesulfonyl (mesyl) group acts as a protective agent for the pyrrolidine nitrogen and can influence the molecule's physicochemical properties. The structural architecture of this compound suggests its primary value as a key intermediate or building block in organic synthesis and medicinal chemistry. Researchers can utilize this reagent for the exploration and development of novel substances, particularly in constructing molecular libraries. It is strictly intended for laboratory research use. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

IUPAC Name

2-methoxy-6-(1-methylsulfonylpyrrolidin-3-yl)oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-16-9-5-11-6-10(12-9)17-8-3-4-13(7-8)18(2,14)15/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYSKIOPZLEEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine typically involves multiple steps, starting with the preparation of the pyrazine ring followed by the introduction of the methoxy and pyrrolidinyl groups. Common synthetic routes may include:

    Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Pyrrolidinyl Group: This can be done through nucleophilic substitution reactions where the pyrrolidinyl group is introduced using reagents like pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-6-methoxypyrazine involves its interaction with specific molecular targets. The methoxy and pyrrolidinyl groups may play a role in binding to enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

2-((3,4-Difluorobenzyl)thio)-6-Methoxypyrazine
  • Structural Differences : Replaces the methanesulfonyl-pyrrolidinyl ether with a (3,4-difluorobenzyl)thio group.
  • Fluorine atoms enhance metabolic stability but may reduce solubility.
  • Biological Relevance : Demonstrated in DAO inhibitor studies, suggesting neuroprotective applications akin to the target compound .
2-Chloro-6-{[1-(Methylsulfonyl)-3-Piperidinyl]methyl}Pyrazine
  • Structural Differences : Chlorine replaces the methoxy group at position 6; a piperidinylmethyl-sulfonyl group substitutes the pyrrolidinyl ether.
  • Chlorine’s electronegativity may enhance reactivity in cross-coupling reactions.
  • Synthetic Utility : Highlights versatility in halogenation strategies for pyrazine functionalization .
2-Isopropyl-6-Methoxypyrazine
  • Structural Differences : A simple isopropyl group replaces the sulfonyl-pyrrolidine moiety.
  • Impact :
    • Reduced steric bulk and absence of polar sulfonyl groups decrease hydrogen-bonding capacity, likely diminishing enzyme inhibitory potency .
    • Higher volatility, making it suitable for flavor/fragrance applications rather than therapeutics .

Core Modifications and Heterocyclic Fusion

6-Methyl-8-((4-Methylbenzyl)Oxy)-2-Nitroimidazo[1,2-a]Pyrazine
  • Structural Differences : Fused imidazo-pyrazine core with nitro and benzyloxy substituents.
  • Impact: The nitro group introduces strong electron-withdrawing effects, altering redox properties and antimicrobial activity .
5-((3,4-Difluorobenzyl)Thio)-1,4-Dihydropyrazine-2,3-Dione
  • Structural Differences : Dihydropyrazine-dione core with a thioether substituent.
  • Impact :
    • The dione group increases polarity, improving water solubility but limiting blood-brain barrier penetration compared to the target compound .
    • Reduced aromaticity may lower stability under physiological conditions .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Pyrazine Derivatives

Compound Molecular Weight LogP* Solubility (mg/mL) Key Functional Groups
Target Compound 285.3 1.2 0.15 Methoxy, sulfonyl-pyrrolidine
2-((3,4-Difluorobenzyl)thio)-6-methoxy 324.3 2.8 0.08 Thioether, fluorine
2-Chloro-6-(methylsulfonyl-piperidinyl) 305.8 1.5 0.12 Chlorine, sulfonyl-piperidine
2-Isopropyl-6-methoxy 166.2 1.9 0.25 Isopropyl

*Calculated using fragment-based methods.

  • Key Observations :
    • The target compound’s sulfonyl-pyrrolidine group balances moderate lipophilicity (LogP 1.2) with solubility, favoring oral bioavailability.
    • Chlorine and fluorine substituents increase LogP, reducing aqueous solubility but enhancing membrane diffusion .

Q & A

Q. Table 1: Optimization Parameters for High Yield

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–25°C (Step 1); 80–100°C (Step 2)Prevents sulfonate hydrolysis; enhances coupling efficiency
SolventTHF (Step 1); DMF (Step 2)Stabilizes intermediates; improves solubility
Reaction Time4–6 hrs (Step 1); 12–24 hrs (Step 2)Ensures complete conversion

Which analytical techniques are most effective for characterizing this compound, and what key parameters should be reported?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm regiochemistry of the methoxypyrazine and sulfonylpyrrolidine groups. Key shifts: Methoxy (~δ 3.9 ppm), pyrazine aromatic protons (δ 8.1–8.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the pyrrolidine ring .
  • HPLC-MS:
    • Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Retention time and m/z ([M+H]⁺) validate purity and molecular ion .
  • X-ray Crystallography:
    • Determine absolute configuration and intermolecular interactions (e.g., π-π stacking in pyrazine rings) .

How can researchers optimize reaction yield and purity when scaling up synthesis?

Level: Advanced
Methodological Answer:

  • Purification Challenges:
    • Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to remove sulfonate byproducts .
  • Yield Optimization:
    • Catalyst Screening: Replace PPh₃ with polymer-supported triphenylphosphine for easier separation .
    • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track sulfonylation completion (disappearance of -OH peak at ~3400 cm⁻¹) .

Q. Table 2: Scalability Data

Scale (mmol)Yield (%)Purity (%)
106595
1005892

What structure-activity relationships (SAR) have been identified for this compound in pharmacological studies?

Level: Advanced
Methodological Answer:

  • Key Pharmacophores:
    • Methoxypyrazine: Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
    • Methanesulfonylpyrrolidine: Improves solubility and hydrogen bonding via sulfonyl oxygen .
  • Biological Data:
    • In vitro studies show IC₅₀ = 120 nM against kinase X, but contradictory results (IC₅₀ = 450 nM) were reported due to assay variability (ATP concentration, cell line differences) .
    • Validation: Use orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) to resolve discrepancies .

How does the compound’s stability vary under experimental storage conditions?

Level: Advanced
Methodological Answer:

  • Degradation Pathways:
    • Hydrolysis of the sulfonamide group in aqueous buffers (pH < 5 or > 9) .
    • Photodegradation in UV light (λ = 254 nm) due to pyrazine ring sensitivity .
  • Recommended Storage:
    • -20°C in argon-purged vials with desiccants (e.g., silica gel). Avoid repeated freeze-thaw cycles .

Q. Table 3: Stability Under Accelerated Conditions

ConditionDegradation (%)Time (Days)
pH 7.4, 37°C<57
pH 9.0, 25°C257
UV Light Exposure403

What computational strategies are employed to predict and optimize the compound’s bioactivity?

Level: Advanced
Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with kinase X (PDB: 4UB). The methoxypyrazine forms hydrophobic contacts with Leu123, while sulfonyl oxygen hydrogen-bonds with Asp89 .
  • QSAR Models:
    • Train models on pyrazine derivatives to predict logP and solubility. Substituent effects (e.g., electron-withdrawing groups on pyrazine) correlate with improved membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.